![molecular formula C21H23ClN4 B2404716 1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine CAS No. 477714-02-6](/img/structure/B2404716.png)
1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl-4-phenylpiperazine (1-CM3PP) is a small molecule that has been studied for its potential applications in scientific research. 1-CM3PP is a derivative of piperazine, a cyclic diamine that has been used in the synthesis of a variety of drugs and other compounds. 1-CM3PP has been found to have a variety of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound and its derivatives have shown promising antitumor potential. Researchers have synthesized related compounds and evaluated their efficacy against different cancer cell lines. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine , which exhibited antitumor activity against MCF-7 and CaCo-2 cell lines .
Antibacterial and Antifungal Properties
The derivatives of this compound have demonstrated antibacterial and antifungal activities. Their structural variations influence their effectiveness against microbial pathogens. A brief structure-activity relationship (SAR) study revealed their potential in combating bacterial and fungal infections .
Cytotoxic Efficiency
In vitro studies have highlighted the cytotoxic effects of these derivatives. Their IC50 values ranged from 0.426 to 4.943 μM, indicating significant cytotoxicity. Some derivatives even outperformed standard reference drugs .
Synthetic Routes and Characterization
Researchers have explored various synthetic routes to obtain these compounds. Additionally, crystallographic studies have provided insights into their molecular structures. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined using X-ray diffraction .
Eigenschaften
IUPAC Name |
1-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4/c1-24-21(22)19(20(23-24)17-8-4-2-5-9-17)16-25-12-14-26(15-13-25)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFDMBWFCGKZIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


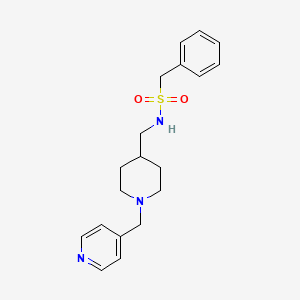
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2404635.png)
![1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea](/img/structure/B2404636.png)
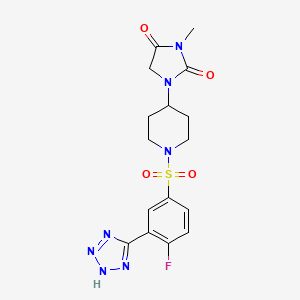

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2404644.png)
![6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2404647.png)
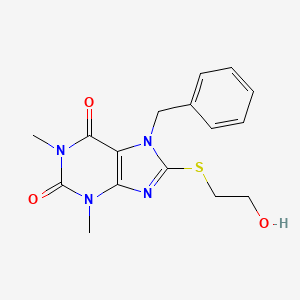
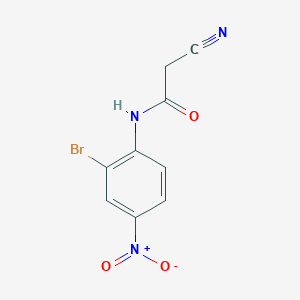
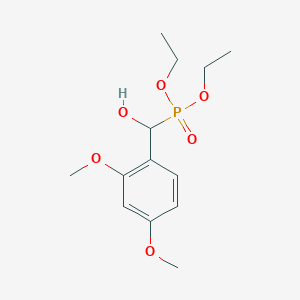
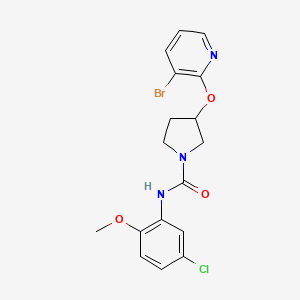
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B2404655.png)
![N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2404656.png)